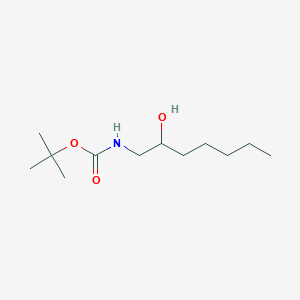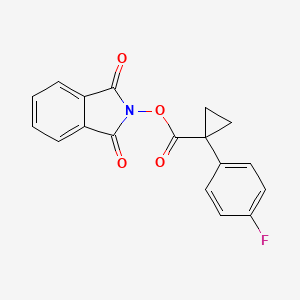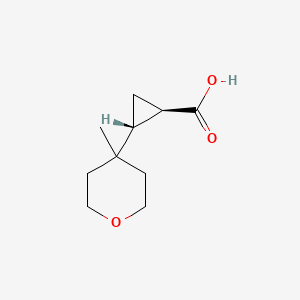
5-Isocyanato-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isocyanato-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives It is characterized by the presence of an isocyanate group (-N=C=O) attached to the isoindole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with phosgene or other isocyanate-generating reagents. One common method is the reaction of 5-amino-1H-isoindole-1,3(2H)-dione with phosgene under controlled conditions to yield the desired isocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the yield and purity of the final product. Additionally, safety measures are implemented to handle the toxic and reactive nature of phosgene and other isocyanate precursors.
化学反応の分析
Types of Reactions
5-Isocyanato-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea, carbamate, and other derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form cyclic adducts.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild to moderate conditions, typically at room temperature or slightly elevated temperatures.
Cycloaddition: Dienes and other unsaturated compounds can react with this compound in the presence of catalysts or under thermal conditions.
Substitution: Electrophilic reagents such as halogens and nucleophiles like Grignard reagents can be used to modify the isoindole ring.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Cyclic Adducts: Formed from cycloaddition reactions.
科学的研究の応用
5-Isocyanato-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty materials, coatings, and adhesives due to its reactive isocyanate group.
作用機序
The mechanism of action of 5-Isocyanato-1H-isoindole-1,3(2H)-dione is primarily based on the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the modification of their structure and function. The compound can also participate in cycloaddition and substitution reactions, further expanding its range of interactions and effects.
類似化合物との比較
Similar Compounds
5-Amino-1H-isoindole-1,3(2H)-dione: A precursor in the synthesis of 5-Isocyanato-1H-isoindole-1,3(2H)-dione.
5-Hydroxy-1H-isoindole-1,3(2H)-dione: Another isoindole derivative with different functional groups.
5-Methyl-1H-isoindole-1,3(2H)-dione: A methyl-substituted isoindole compound.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry, distinguishing it from other isoindole derivatives that lack this functional group.
特性
分子式 |
C9H4N2O3 |
|---|---|
分子量 |
188.14 g/mol |
IUPAC名 |
5-isocyanatoisoindole-1,3-dione |
InChI |
InChI=1S/C9H4N2O3/c12-4-10-5-1-2-6-7(3-5)9(14)11-8(6)13/h1-3H,(H,11,13,14) |
InChIキー |
NLPSSZIRXZFHHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N=C=O)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)

![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)

![(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13577296.png)









